molecular formula C21H29N5O5S2 B13358878 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13358878
M. Wt: 495.6 g/mol
InChI Key: ZALXDVFLRIITOI-UHFFFAOYSA-N
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Description

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate electrophilic reagents under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it inhibits the activity of PARP-1 and EGFR enzymes, leading to the induction of apoptosis in cancer cells . The compound binds to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a promising candidate for further development in medicinal chemistry.

Properties

Molecular Formula

C21H29N5O5S2

Molecular Weight

495.6 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H29N5O5S2/c1-5-29-16-12-15(13-17(30-6-2)18(16)31-7-3)20-24-26-19(22-23-21(26)32-20)14-8-10-25(11-9-14)33(4,27)28/h12-14H,5-11H2,1-4H3

InChI Key

ZALXDVFLRIITOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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